(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(1R,2R,4R)-rel-1-azabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid include:
- (1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-3-carboxylic acid
- (1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-4-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the resulting chemical properties. This unique structure can lead to different reactivity and interactions compared to its analogs, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2R,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
OPIOLEMLJOEWGM-PHDIDXHHSA-N |
Isomeric SMILES |
C1CN2C[C@H]1C[C@@H]2C(=O)O |
Canonical SMILES |
C1CN2CC1CC2C(=O)O |
Origin of Product |
United States |
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